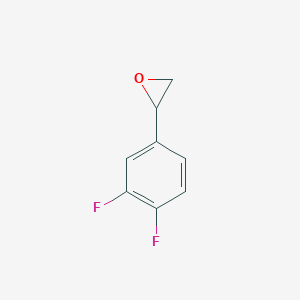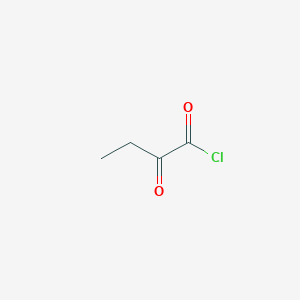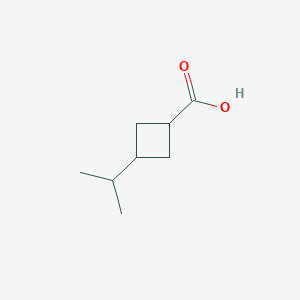
3-Isopropylcyclobutanecarboxylic acid
Vue d'ensemble
Description
3-Isopropylcyclobutanecarboxylic acid is a chemical compound with the molecular formula C8H14O2 . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 3-Isopropylcyclobutanecarboxylic acid consists of a cyclobutane ring with a carboxylic acid group and an isopropyl group attached . The exact mass of the molecule is 142.099379685 g/mol .Physical And Chemical Properties Analysis
3-Isopropylcyclobutanecarboxylic acid has a molecular weight of 142.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has 2 rotatable bonds . The topological polar surface area is 37.3 Ų . The compound has a complexity of 134 .Applications De Recherche Scientifique
Neuroprotective Agents
Carboxyfullerenes, derivatives of carboxylic acid C60 containing malonic acid groups, have been synthesized and shown to act as potent free radical scavengers. These compounds, particularly the C3 regioisomer, effectively inhibit excitotoxic death of cultured cortical neurons and reduce apoptotic neuronal death. Their potential application in treating acute or chronic neurodegenerative diseases is significant (Dugan et al., 1997).
Synthesis Improvements
The synthesis of 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine has been improved, yielding 44.07%. This method offers advantages like easy operation and low cost, making it feasible for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).
Co-crystal Research
Research on co-crystals of cyclic carboxylic acids with the supramolecular reagent isonicotinamide has been conducted. This includes studies on cyclobutanecarboxylic acid and others, demonstrating diverse structures and phase transitions, contributing significantly to the field of co-crystallization and crystallography (Lemmerer & Fernandes, 2012).
Radiotracer Development
Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-18F-FACBC) has been developed as a nonmetabolized amino acid analogue for evaluating the L-amino acid transport system in humans. It shows promise in PET whole-body dosimetry, indicating its utility in imaging and acceptable dosimetry (Nye et al., 2007).
Boron Neutron Capture Therapy
A derivative of cyclobutanecarboxylic acid was synthesized for potential use in boron neutron capture therapy. The synthesis involved a key alkylation step, followed by a Bucherer-Strecker synthesis and further processes, demonstrating its potential in cancer therapy (Kabalka et al., 2002).
Carboxylic Acid (Bio)Isosteres in Drug Design
The carboxylic acid functional group, including derivatives like 3-isopropylcyclobutanecarboxylic acid, plays a significant role in medicinal chemistry. Research has focused on finding carboxylic acid (bio)isosteres to retain desired properties while avoiding drawbacks like metabolic instability and toxicity. This highlights the importance of such compounds in developing more effective and safer drugs (Ballatore et al., 2013).
Safety And Hazards
The safety data sheet for 3-Isopropylcyclobutanecarboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and use protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-propan-2-ylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5(2)6-3-7(4-6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDXWUAGUXXTNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158279 | |
| Record name | Cyclobutanecarboxylic acid, 3-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylcyclobutanecarboxylic acid | |
CAS RN |
13363-91-2 | |
| Record name | Cyclobutanecarboxylic acid, 3-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013363912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



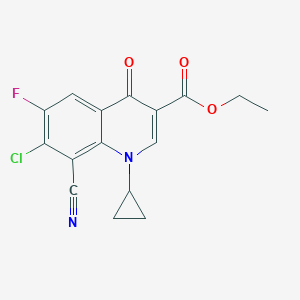
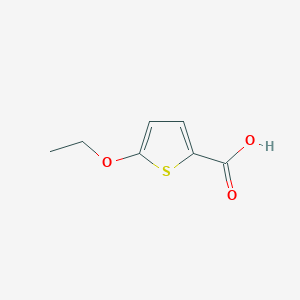
![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)
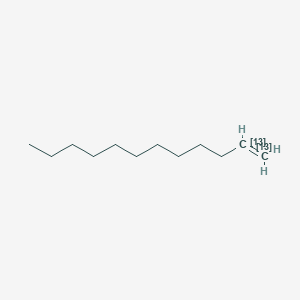
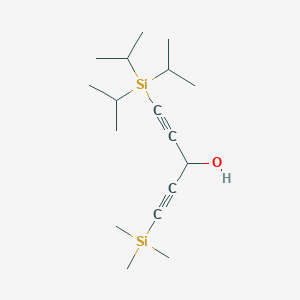
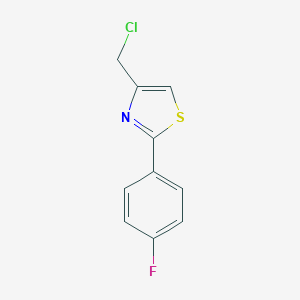
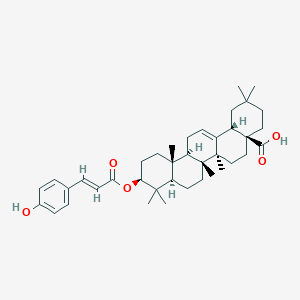
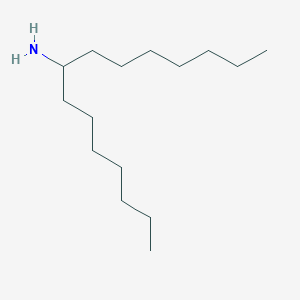
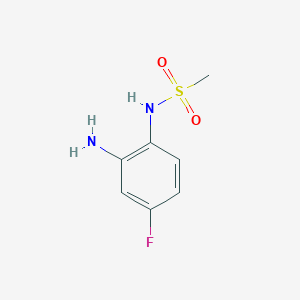
![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)
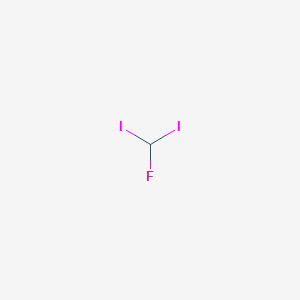
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)
